molecular formula C8H6Br2Cl2O B14289560 2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one CAS No. 113851-99-3

2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one

Cat. No.: B14289560
CAS No.: 113851-99-3
M. Wt: 348.84 g/mol
InChI Key: GLQWPOAVAYIEHV-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine and chlorine atoms attached to a cyclohexadienone ring

Preparation Methods

The synthesis of 2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the bromination of 4-methylcyclohexa-2,5-dien-1-one using bromine in the presence of a suitable solvent, such as glacial acetic acid . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial production methods may involve the use of bromide-bromate salts in an aqueous acidic medium, which provides a more environmentally friendly and cost-effective approach . This method allows for the recycling of the aqueous acidic filtrate, making the process more sustainable.

Chemical Reactions Analysis

2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of cyclohexadienols.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. These interactions can lead to the formation of stable complexes with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

2,6-Dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and potential for diverse applications.

Properties

CAS No.

113851-99-3

Molecular Formula

C8H6Br2Cl2O

Molecular Weight

348.84 g/mol

IUPAC Name

2,6-dibromo-4-(dichloromethyl)-4-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H6Br2Cl2O/c1-8(7(11)12)2-4(9)6(13)5(10)3-8/h2-3,7H,1H3

InChI Key

GLQWPOAVAYIEHV-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)C(=C1)Br)Br)C(Cl)Cl

Origin of Product

United States

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